molecular formula C11H11ClN2S B13318526 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Cat. No.: B13318526
M. Wt: 238.74 g/mol
InChI Key: IKVBQMKWRRHODI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (CAS 1484929-00-1) is a high-purity chemical intermediate with the molecular formula C11H11ClN2S and a molecular weight of 238.74 g/mol . This compound features a distinct aniline structure linked to a 4-methylthiazole ring via a methylene group, making it a valuable synthon in medicinal chemistry and drug discovery research . The thiazole ring is a privileged scaffold in pharmaceuticals due to its aromatic properties and the presence of both sulfur and nitrogen heteroatoms, which allow it to participate in various donor-acceptor and nucleophilic reactions . Molecules containing the thiazole moiety are prevalent in therapeutic agents for a wide range of conditions, including anticancer, antimicrobial, and central nervous system diseases, as they can interact with enzymes and receptors in biological systems . As such, this compound serves as a key building block for researchers designing and synthesizing novel bioactive molecules, particularly for investigating structure-activity relationships and optimizing lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

InChI

InChI=1S/C11H11ClN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3

InChI Key

IKVBQMKWRRHODI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This is the most commonly reported and practical method for synthesizing the target compound:

  • Step 1: Preparation of 4-methyl-1,3-thiazole-5-carbaldehyde by oxidation of the corresponding methylthiazole or via formylation reactions.
  • Step 2: Condensation of 2-chloroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde in a suitable solvent (e.g., methanol, ethanol) to form an imine intermediate.
  • Step 3: Reduction of the imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline.

Reaction conditions:

Parameter Typical Conditions
Solvent Methanol, ethanol, or acetonitrile
Temperature Room temperature to reflux
Reducing agent Sodium borohydride, catalytic hydrogenation (Pd/C)
Reaction time 2–12 hours
Yield 70–90%

This method offers good selectivity and yields a product that can be purified by recrystallization or chromatography.

Nucleophilic Substitution Route

An alternative approach involves:

  • Step 1: Synthesis of 4-methyl-1,3-thiazol-5-ylmethyl halide (e.g., bromide or chloride) via halogenation of the corresponding methylthiazole alcohol or methylthiazole derivative.
  • Step 2: Nucleophilic substitution of 2-chloroaniline on the halomethyl thiazole under basic conditions (e.g., potassium carbonate in DMF) to form the desired secondary amine.

Reaction conditions:

Parameter Typical Conditions
Solvent Dimethylformamide (DMF), acetone
Base Potassium carbonate, sodium hydride
Temperature 50–80 °C
Reaction time 6–24 hours
Yield Moderate to good (60–85%)

This method requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

Chemical Reactions Analysis

2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloroethane, and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here is information regarding the applications of the compound "2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline":

2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has a thiazole ring, which contributes to its biological activity and potential applications in pharmaceuticals. The unique properties of 4-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline make it suitable for various applications. Studies have focused on its interactions with biological targets.

Several compounds share structural similarities with 4-chloro-N-[(4-methyl-thiazol-5-yl)methyl]aniline:

Compound NameStructureUnique Features
4-fluoro-N-[(4-methylthiazol-5-yl)methyl]anilineC11H12FN3SFluorine substitution may enhance lipophilicity and bioactivity.
3-chloro-N-[(4-methylthiazol-5-yl)methyl]anilineC11H12ClN3SChlorine at a different position may alter reactivity and biological profile.
2-chloro-N-[(4-methylthiazol-5-yl)methyl]anilineC11H12ClN3SPositioning of chlorine affects electronic properties and potential interactions.

These compounds demonstrate variations in halogen positioning and additional functional groups that can influence their chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biochemical pathways and enzyme activities . The compound may activate or inhibit specific receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights structural analogs and their distinguishing features:

Compound Name Substituents (Aniline/Thiazole) Molecular Formula CAS Number Key Properties/Applications
2-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline Aniline: 2-Cl; Thiazole: 4-Me C₁₁H₁₁ClN₂S 1466673-02-8 Pharmaceutical intermediate; high purity (>99%)
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline Aniline: 3-Cl; Thiazole: 2-Cl C₁₀H₈Cl₂N₂S 155676659 Pharma intermediate; SynHet product
3-Fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline Aniline: 3-F; Thiazole: 4-Me C₁₁H₁₁FN₂S 1466049-45-5 Fluorinated analog; potential enhanced lipophilicity
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine Aniline: 4-Me; Dithiazole: 4-Cl C₉H₇ClN₂S₂ Not provided Dithiazole core; yellow crystalline solid
4-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline Aniline: 4-Cl; Thiazole: 4-Me C₁₁H₁₁ClN₂S 1466673-02-8 Regioisomer; distinct substitution pattern

Key Observations :

  • Positional Isomerism: The position of the chlorine substituent on the aniline ring (2-, 3-, or 4-) significantly impacts electronic effects.
  • Thiazole Modifications : Replacing the 4-methyl group with a 2-chloro group (as in 3-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline) increases electronegativity, which may enhance hydrogen-bonding interactions in biological systems .

Research Findings and Data Tables

Thermal and Spectroscopic Data

Compound Melting Point (°C) Boiling Point (°C) Purity Key Spectral Data (IR/NMR)
2-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline Not reported Not reported >99% δH (CDCl₃): 2.45 (s, 3H, CH₃), 4.35 (s, 2H, CH₂), 6.8–7.3 (m, 4H, Ar-H)
N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylbenzenamine 64–65 Not reported 95% λmax (UV): 320 nm; IR (KBr): 1600 cm⁻¹ (C=N)

Biological Activity

2-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro substituent on an aniline moiety and a thiazole ring, which is known for its versatility and efficacy in various biological applications.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is C11H12ClN3SC_{11}H_{12}ClN_{3}S with a molecular weight of 238.74 g/mol. The presence of the thiazole ring significantly contributes to its biological activity.

Biological Activities

Research indicates that compounds containing thiazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) suggests that the presence of electron-donating groups enhances this activity.
  • Antitumor Activity : Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring can enhance antitumor efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorCytotoxic effects on cancer cell lines (IC50 values < 30 µM)
AntifungalExhibits antifungal properties against strains like C. albicans

Case Studies

Several studies have investigated the biological activity of related thiazole compounds, providing insights into the potential of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline.

  • Antitumor Efficacy : A study demonstrated that thiazole derivatives with specific substitutions exhibited enhanced cytotoxicity in human cancer cell lines. For example, compounds with a methyl group at position four of the phenyl ring showed increased activity due to favorable electronic interactions with cellular targets .
  • Antimicrobial Studies : Another research highlighted the effectiveness of thiazole derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. The SAR analysis indicated that halogen substitutions significantly influenced the antimicrobial potency .

The mechanisms underlying the biological activities of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline are likely multifaceted:

  • Interaction with Cellular Targets : Thiazole rings may interact with proteins through hydrophobic contacts and hydrogen bonding, influencing cellular pathways related to proliferation and apoptosis.
  • Inhibition of Key Enzymes : Some studies suggest that thiazole derivatives can inhibit enzymes critical for bacterial survival or cancer cell proliferation, making them valuable candidates for drug development.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, and what critical reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring through cyclization of thioamides and halides. Key steps include:
  • Methylation : Introduction of the methyl group at the 4-position of the thiazole ring using methyl iodide .
  • Aniline Coupling : Reaction of substituted aniline derivatives with electrophilic intermediates under basic conditions (e.g., sodium hydride in DMF or dioxane) .
  • Optimization : Critical parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are essential for characterizing the structural integrity of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline?

  • Methodological Answer : Structural validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and bonding patterns (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion at m/z 267.06) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .

Q. What are the key physicochemical properties of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline that influence its reactivity in downstream applications?

  • Methodological Answer : Key properties include:
PropertyValue/Description
Molecular FormulaC12_{12}H12_{12}ClN2_2S
Molecular Weight267.75 g/mol
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.8 (indicative of moderate lipophilicity)
These properties guide solvent selection for reactions and bioavailability studies.

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic disorder or conformational flexibility. Strategies include:
  • Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) to account for thermal motion .
  • ORTEP Visualization : Generate thermal ellipsoid plots to identify regions of structural ambiguity (e.g., thiazole ring puckering) .
  • Cross-Validation : Compare X-ray diffraction data with DFT-optimized molecular geometries to validate bond lengths and angles .

Q. What strategies are effective in optimizing regioselectivity challenges during the functionalization of the thiazole ring?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electrophilic Aromatic Substitution (EAS) : Direct substituents to the 2-position using Lewis acids (e.g., AlCl3_3) to activate the thiazole ring .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH2_2 via acetylation) to favor desired regiochemistry .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation at specific positions .

Q. What experimental approaches are recommended to investigate the pharmacological potential of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline?

  • Methodological Answer : Key approaches include:
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinase inhibitors .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
  • Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS to quantify parent compound degradation .

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